N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a phenyl group at position 5, and a carboxamide-linked imidazolylpropyl side chain. This compound shares structural motifs common in kinase inhibitors and aryl hydrocarbon receptor modulators, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazole moiety may contribute to hydrogen bonding interactions in biological targets .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6O/c21-20(22,23)17-11-15(14-5-2-1-3-6-14)26-18-12-16(27-29(17)18)19(30)25-7-4-9-28-10-8-24-13-28/h1-3,5-6,8,10-13H,4,7,9H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGFNDFLMNJDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with suitable aldehydes or ketones, followed by cyclization and functional group modifications. The optimization of reaction conditions is critical to maximize yield and purity, employing techniques such as recrystallization and chromatography for purification.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazolo-pyrimidine derivatives have been reported to inhibit key cellular pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that related compounds can effectively reduce cell viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. The imidazole ring in the structure may play a role in modulating these pathways through receptor interaction .
The mechanism of action for this compound likely involves interactions with specific molecular targets. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, enhancing binding affinity to biological targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects across different diseases .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of pyrazolo-pyrimidine derivatives:
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The carboxamide group in the compound is synthesized via coupling reactions. For example, bis(pentafluorophenyl) carbonate (BPC) or HATU/DIPEA-mediated amidation is employed to form the carboxamide linkage . Hydrolysis of the amide bond under acidic or basic conditions yields the corresponding carboxylic acid derivative.
Example Reaction:
textN-[3-(1H-Imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide + H2O (acidic/basic conditions) → 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid + 3-(1H-imidazol-1-yl)propan-1-amine
Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core and imidazole-propyl chain participate in nucleophilic and electrophilic substitutions:
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Nucleophilic Substitution : The chlorine atom in intermediates (e.g., 5-chloropyrazolo[1,5-a]pyrimidine) is replaced by amines or alcohols under reflux conditions .
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Electrophilic Aromatic Substitution : The phenyl group at position 5 undergoes nitration, sulfonation, or halogenation under standard aromatic substitution conditions .
Table 1: Substitution Reactions of the Pyrimidine Core
| Position | Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| C-3 | NH2(CH2)3Im | EtOH, 130°C, O2 | Target compound | 74–94 | |
| C-5 | HNO3/H2SO4 | 0–5°C | 5-Nitro derivative | 65–78 |
Oxidation and Reduction
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Oxidation : The propyl linker adjacent to the imidazole ring undergoes oxidation with KMnO4 or CrO3 to form a ketone or carboxylic acid.
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Reduction : The trifluoromethyl group stabilizes adjacent positions against reduction, but the pyrimidine ring can be reduced using H2/Pd-C to yield dihydro derivatives .
Cyclization and Ring-Opening
Macrocyclization via Mitsunobu reactions (using DIAD/PPh3) generates fused-ring systems . Conversely, ring-opening under acidic conditions (e.g., HCl/EtOH) cleaves the pyrimidine ring into aminopyrazole fragments .
Halogenation
Bromination with N-bromosuccinimide (NBS) selectively functionalizes the pyrimidine ring at activated positions (e.g., C-3) .
Table 2: Halogenation Conditions and Outcomes
| Halogenating Agent | Position | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| NBS | C-3 | CCl4 | 80 | 3-Bromo derivative | 85 |
| Cl2/FeCl3 | C-5 | DCM | 25 | 5-Chloro derivative | 72 |
Mechanistic Pathways
The compound’s reactivity is influenced by electronic effects from the trifluoromethyl group, which deactivates the pyrimidine ring toward electrophiles but enhances stability toward nucleophiles. Key mechanisms include:
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Cross-Dehydrogenative Coupling (CDC) : Used in synthesis, involving oxidative coupling between β-diketones and aminopyridines under O2/acetic acid .
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Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., CF3), enabling reactions with amines or alkoxides .
Stability Under Reaction Conditions
The compound demonstrates stability in polar aprotic solvents (DMF, DMSO) but undergoes decomposition in strong acids (e.g., H2SO4) or bases (e.g., NaOH).
Key Findings from Research:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs reported in the literature:
Structural and Functional Analysis
Core Modifications :
- The target compound’s 5-phenyl group differentiates it from Pir-12-5c (5,6-dimethyl) and Pir-14-3 (5-isopropyl), which may alter target binding affinity due to aromatic vs. aliphatic interactions .
- The 7-trifluoromethyl group is conserved in Pir-12-5c, Pir-11-5c, and the bromophenyl analog , suggesting its critical role in enhancing lipophilicity and resistance to oxidative metabolism.
Synthetic Feasibility :
Spectral and Analytical Data
- NMR and MS : Pir-11-5c (20) exhibits a [M+H]+ peak at 363.2 , while the bromophenyl analog has a molecular weight of 493.28 . The target compound’s absence of reported spectral data limits direct comparison.
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of pyrazole and pyrimidine precursors using methods like thermal cyclization or acid/base-catalyzed reactions to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Functionalization : Coupling the imidazole-propylamine side chain via nucleophilic substitution or amide bond formation under conditions optimized for steric hindrance (e.g., DMF as solvent, carbodiimide coupling agents) .
- Trifluoromethyl introduction : Early-stage incorporation via electrophilic trifluoromethylation or late-stage modification using halogen-exchange reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.9 ppm, trifluoromethyl coupling patterns) and carbon backbone .
- IR spectroscopy : Confirms carbonyl (1670–1695 cm⁻¹) and amide NH stretches (3270–3280 cm⁻¹) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 393–394 for related derivatives) and fragmentation patterns .
Q. How is crystallographic data used to confirm the compound’s structure?
Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, the pyrazolo[1,5-a]pyrimidine core typically shows planar geometry with a mean C–C bond length of 1.38 Å, while the trifluoromethyl group adopts a tetrahedral configuration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation : Replace the phenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance enzyme inhibition .
- Side-chain modifications : Adjust the imidazole-propyl linker length to balance solubility and target binding (e.g., 3-carbon chains improve kinase inhibition in analogs) .
- Trifluoromethyl positioning : Compare 7- vs. 5-trifluoromethyl substitution to assess metabolic stability .
Q. What computational methods predict binding affinity with target enzymes?
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with imidazole NH and hydrophobic interactions with trifluoromethyl) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent to identify critical residues for affinity .
- Quantum mechanical calculations : Calculate electrostatic potential surfaces to optimize charge distribution for target complementarity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Re-evaluate IC50 values under uniform conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization and calorimetry to rule out assay-specific artifacts .
- Meta-analysis : Pool data from structural analogs to identify trends (e.g., trifluoromethyl derivatives show consistent antiproliferative activity >70% at 10 μM) .
Q. What strategies mitigate synthetic challenges like low coupling yields?
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of aryl boronic acids to the pyrimidine core .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilic substitution efficiency .
- Protecting groups : Temporarily protect reactive amines with tert-butoxycarbonyl (Boc) to prevent side reactions during imidazole coupling .
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Metabolic stability : Use liver microsomes to identify major metabolites (e.g., oxidative defluorination of trifluoromethyl) and modify susceptible sites .
- Lyophilization stability : Assess crystallinity changes post-lyophilization using DSC and PXRD to ensure formulation integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
